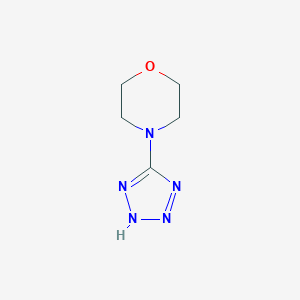

4-(2H-四唑-5-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2H-tetrazol-5-yl)morpholine” is a chemical compound . It’s a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .

Synthesis Analysis

There are several methods to synthesize morpholine derivatives. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions also afforded a new three-dimensional (3D) honeycomb framework .Molecular Structure Analysis

The molecular structure of “4-(2H-tetrazol-5-yl)morpholine” can be analyzed using various spectroscopic techniques . The structure of a similar compound, 3-azido-4-(2H-tetrazol-5-yl)furazan, was proved by 1 Н and 13 С NMR spectroscopy, mass spectrometry, and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involving “4-(2H-tetrazol-5-yl)morpholine” can be complex. For example, the reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions resulted in a new three-dimensional (3D) honeycomb framework .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2H-tetrazol-5-yl)morpholine” can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 2-(2H-tetrazol-5-yl)morpholine hydrochloride, is 191.62 .科学研究应用

Antibacterial Applications

Specific Scientific Field

The field of antibacterial research focuses on developing compounds that can effectively combat bacterial infections.

4-(2H-tetrazol-5-yl)morpholine

derivatives have been synthesized and screened for their antibacterial activity. These compounds are promising candidates due to their tetrazole moiety, which can enhance bioavailability and reduce negative effects. Tetrazoles exhibit non-covalent interactions with enzymes and receptors, resulting in various biological properties, including antibacterial effects .

Experimental Procedures

The synthesis of 4-(2H-tetrazol-5-yl)morpholine derivatives involves multistep reactions. The compounds are then tested for their antibacterial activity against specific bacterial strains. Techniques such as minimum inhibitory concentration (MIC) assays and disk diffusion tests are commonly employed to evaluate their effectiveness.

Results

The synthesized compounds demonstrated antibacterial activity against various bacterial strains. Quantitative data, such as MIC values, can be provided to assess their potency.

Anticancer Applications

Specific Scientific Field

Anticancer research aims to discover compounds that can inhibit cancer cell growth and improve patient outcomes.

4-(2H-tetrazol-5-yl)morpholine

derivatives have also been investigated for their anticancer potential. Cancer remains a significant global health challenge, and novel medications are urgently needed. Tetrazoles, including the synthesized derivatives, interact with enzymes and receptors, making them promising candidates for cancer treatment .

Experimental Procedures

Researchers evaluate the anticancer activity of these compounds using cell-based assays. For instance, the A549 lung cancer cell line can be used to assess their cytotoxic effects. Techniques like MTT assays or cell viability assays provide quantitative data on cell survival.

Results

The synthesized derivatives exhibit anticancer activity against A549 lung cancer cells. Researchers can report IC50 values or other relevant metrics to quantify their effectiveness.

Antitubercular Applications

Specific Scientific Field

Antitubercular research focuses on finding effective treatments for tuberculosis (TB), a leading cause of sickness and death worldwide.

4-(2H-tetrazol-5-yl)morpholine

derivatives have been studied for their antitubercular properties. TB is caused by Mycobacterium tuberculosis and affects the lungs and other organs. Despite clinical treatments, there’s a need for better drugs to reduce toxic effects and improve survival rates .

安全和危害

未来方向

The future directions for “4-(2H-tetrazol-5-yl)morpholine” could involve further exploration of its potential biological activities. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were screened for their antibacterial, anticancer, and anti-TB activities .

属性

IUPAC Name |

4-(2H-tetrazol-5-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBHSAXFHWPZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371780 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-tetrazol-5-yl)morpholine | |

CAS RN |

133237-33-9 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)